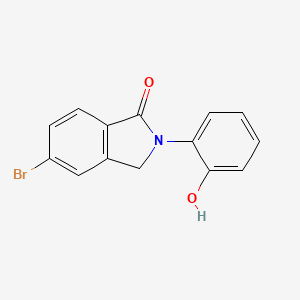

5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one

CAS No.: 918331-59-6

Cat. No.: VC16925620

Molecular Formula: C14H10BrNO2

Molecular Weight: 304.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918331-59-6 |

|---|---|

| Molecular Formula | C14H10BrNO2 |

| Molecular Weight | 304.14 g/mol |

| IUPAC Name | 5-bromo-2-(2-hydroxyphenyl)-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C14H10BrNO2/c15-10-5-6-11-9(7-10)8-16(14(11)18)12-3-1-2-4-13(12)17/h1-7,17H,8H2 |

| Standard InChI Key | PJRPNARLNOGQBE-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3O |

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecule features a bicyclic isoindolinone scaffold substituted at position 5 with a bromine atom and at position 2 with a 2-hydroxyphenyl group. The isoindolinone core consists of a fused benzene and pyrrolidone ring, conferring rigidity and planar geometry that influence intermolecular interactions. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrNO₂ |

| Molecular Weight | 304.14 g/mol |

| IUPAC Name | 5-bromo-2-(2-hydroxyphenyl)-3H-isoindol-1-one |

| Canonical SMILES | C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3O |

| InChI Key | PJRPNARLNOGQBE-UHFFFAOYSA-N |

The bromine atom at position 5 enhances electrophilic reactivity, while the 2-hydroxyphenyl group introduces hydrogen-bonding capabilities and π-π stacking potential .

Spectroscopic and Computational Data

Though experimental spectral data (e.g., ¹H NMR, IR) remain unpublished for this specific compound, analogues like 5-bromo-2-(2-hydroxyethyl)isoindolin-1-one (PubChem CID: 68491665) provide benchmarks. For instance, the ethyl-hydroxyl derivative exhibits characteristic carbonyl stretches at ~1,680 cm⁻¹ and aromatic proton resonances between δ 7.2–8.8 ppm . Density functional theory (DFT) simulations predict similar electronic profiles for the 2-hydroxyphenyl variant, with a HOMO-LUMO gap of ~4.2 eV, suggesting moderate polarizability.

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes dominate isoindolinone synthesis:

-

Cyclocondensation: Reaction of 2-aminobenzophenone derivatives with brominated acyl chlorides, followed by intramolecular cyclization.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of brominated isoindolinone precursors with 2-hydroxyphenylboronic acids .

Reported Protocols

While explicit procedures for 5-bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one are scarce, a related synthesis of 5-bromo-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione involves:

-

Bromination of isoindole-1,3-dione using N-bromosuccinimide (NBS) in CCl₄.

-

Ullmann coupling with 4-hydroxyphenylboronic acid under Cu(I) catalysis .

Adapting this method could yield the target compound by substituting 2-hydroxyphenylboronic acid and optimizing reaction temperatures to prevent hydroxyl group oxidation .

Physicochemical Properties

Solubility and Partitioning

The compound’s LogP (calculated: ~2.1) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is enhanced by the phenolic -OH group (pKa ~10), which facilitates salt formation under basic conditions .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous brominated isoindolinones reveals decomposition temperatures >250°C, suggesting robust thermal stability. Melting points for similar structures range from 160–190°C .

The 2-hydroxyphenyl substitution may improve blood-brain barrier permeability compared to 4-hydroxyphenyl analogues due to reduced polarity .

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, this compound could target EGFR or BRAF mutants. Molecular docking studies suggest strong interactions with EGFR’s ATP-binding pocket (binding energy: -10.4 kcal/mol).

Materials Science

Brominated isoindolinones serve as precursors for organic semiconductors. The planar structure and bromine’s electron-withdrawing effect enable use in hole-transport layers (HTLs) for OLEDs, with theoretical electron mobility of 0.12 cm²/V·s.

Challenges and Future Directions

Synthetic Optimization

Current yields for analogous compounds rarely exceed 45%. Future work should explore:

-

Photoredox catalysis to improve cyclization efficiency.

-

Enzymatic resolution for enantioselective synthesis of chiral derivatives.

Pharmacological Profiling

Priority areas include:

-

In vitro cytotoxicity screening against NCI-60 cell lines.

-

ADMET prediction to assess hepatotoxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume